1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxylic acid group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then cyclized to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as pyrrolidine-2,5-diones.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties.
Uniqueness
1-[2-(4-Methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10-2-4-11(5-3-10)6-7-15-9-12(14(17)18)8-13(15)16/h2-5,12H,6-9H2,1H3,(H,17,18) |
InChI Key |
ARRIDUGUVCPYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.